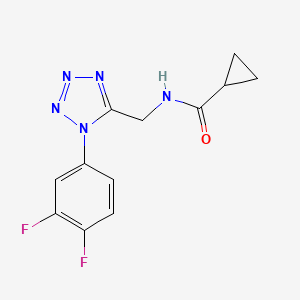
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic compound characterized by the presence of a cyclopropane ring, a tetrazole ring, and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the reaction of 3,4-difluoroaniline with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets. The cyclopropane ring can contribute to the compound’s stability and rigidity, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: A fluorinated derivative with similar structural features.
1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound with a difluorophenyl group and a heterocyclic ring.
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, a tetrazole ring, and a difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile reacts with sodium azide in the presence of zinc chloride to yield 1-(3,4-difluorophenyl)-1H-tetrazole.
- Alkylation : The tetrazole derivative is then alkylated using an appropriate alkylating agent like bromomethylcyclopropane in the presence of a base such as potassium carbonate to produce the final compound.
The molecular formula for this compound is C13H15F2N5O, with a molecular weight of 295.29 g/mol .
The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups. This structural similarity allows it to bind effectively to enzyme active sites or receptor binding pockets. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding .
Biological Activities
Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:
- Anticancer Activity : Some studies have reported that tetrazole-containing compounds can inhibit the growth of cancer cells. For instance, related compounds have shown significant cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens, making them potential candidates for drug development against resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological potential of tetrazole derivatives:
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N5O/c13-9-4-3-8(5-10(9)14)19-11(16-17-18-19)6-15-12(20)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQPVHLNAMRTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














